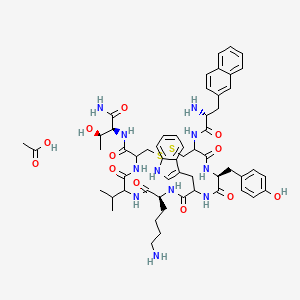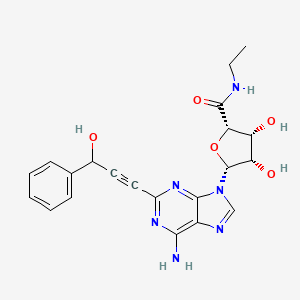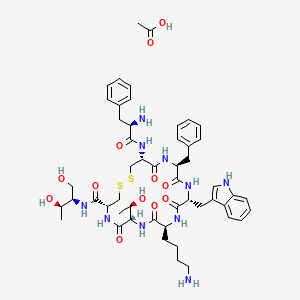![molecular formula C17H15N7Na2O8S4 B10774576 disodium;3-amino-2-[4-[N-[(6R,7S)-2-carboxy-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-C-oxidocarbonimidoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B10774576.png)
disodium;3-amino-2-[4-[N-[(6R,7S)-2-carboxy-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-C-oxidocarbonimidoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefotetan Disodium is the disodium salt form of cefotetan and a semi-synthetic, broad-spectrum, beta-lactamase-resistant, second-generation cephalosporin antibiotic with bactericidal activity. Cefotetan disodium causes inhibition of bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. This results in a reduction of cell wall stability and causes cell lysis.
A semisynthetic cephamycin antibiotic that is administered intravenously or intramuscularly. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms.
Properties
Molecular Formula |
C17H15N7Na2O8S4 |
|---|---|
Molecular Weight |
619.6 g/mol |
IUPAC Name |
disodium;3-amino-2-[4-[N-[(6R,7S)-2-carboxy-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-C-oxidocarbonimidoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate |
InChI |
InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2/t13?,15-,17+;;/m1../s1 |
InChI Key |
ZQQALMSFFARWPK-ZTQQJVKJSA-L |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(N=C(C4SC(=C(C(=O)N)C(=O)[O-])S4)[O-])OC)SC2)C(=O)O.[Na+].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(N=C(C4SC(=C(C(=O)N)C(=O)[O-])S4)[O-])OC)SC2)C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


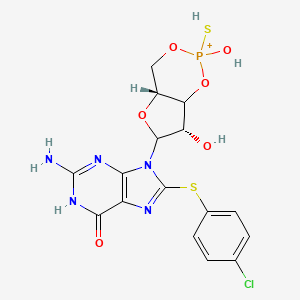

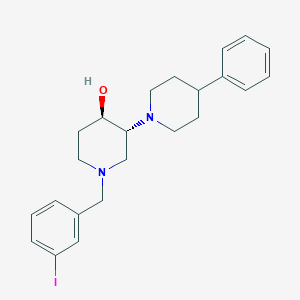
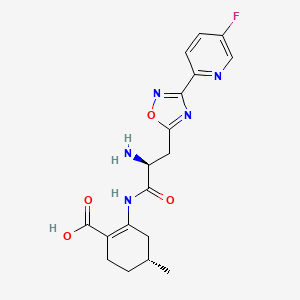
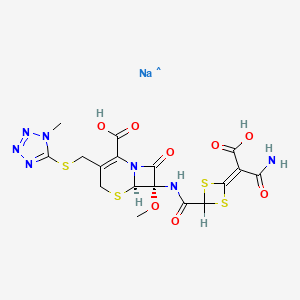
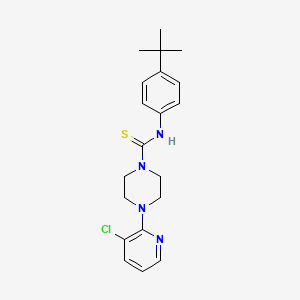
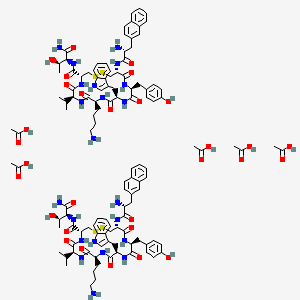
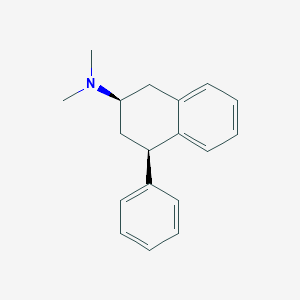
![(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B10774547.png)
![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)
![2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)
